molecular formula C15H16N4S B2548104 N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine CAS No. 878684-04-9

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B2548104
CAS No.: 878684-04-9
M. Wt: 284.38
InChI Key: XVPJGSQBBKSNIF-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a dimethyl-substituted benzene-1,4-diamine moiety. The thienopyrimidine scaffold is a fused bicyclic system combining thiophene and pyrimidine rings, which is known for its versatility in medicinal chemistry, particularly in kinase inhibition and neurodegenerative disease research . The 6-methyl group on the thienopyrimidine and the dimethyl substitution on the benzene ring enhance hydrophobic interactions and modulate electronic properties, influencing solubility and target binding .

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-10-8-13-14(16-9-17-15(13)20-10)18-11-4-6-12(7-5-11)19(2)3/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPJGSQBBKSNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine typically involves multiple steps. One common approach is to start with the preparation of the thienopyrimidine core, followed by the introduction of the benzene-1,4-diamine moiety. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step usually includes the methylation of the amine groups using methyl iodide or a similar methylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth .

Comparison with Similar Compounds

Core Heterocycle Modifications

A. Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

  • Compound 17 (): Replaces thienopyrimidine with pyrrolopyrimidine and introduces methoxy groups.
  • Target Compound: The sulfur atom in thienopyrimidine improves lipophilicity, favoring blood-brain barrier penetration for neurodegenerative applications .

B. Thieno[2,3-d]pyrimidine vs. Thiazolo-Pyrimidine

  • Compound in : Features a thiazole-pyrimidine core. Impact: The thiazole ring introduces additional hydrogen-bonding sites, improving antibacterial activity but reducing specificity for kinase targets compared to the thienopyrimidine scaffold .

Substituent Variations on the Thienopyrimidine Core

A. Position and Chain Length of Alkyl Groups

  • 6-Ethyl vs. 6-Methyl (): N4-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N1,N1-dimethylbenzene-1,4-diamine (C17H20N4S) has an ethyl group at position 6 instead of methyl.
  • 7-Methyl vs. 6-Methyl (): N1-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine (5d) modifies the methyl position. Impact: The 7-methyl substitution in a tetrahydrothienopyrimidine framework shifts conformational flexibility, altering anti-proliferative activity in cancer models .

Modifications on the Benzene-1,4-Diamine Moiety

A. Dimethyl vs. Diethyl Substitution

  • SI80/SI81 (): Replace dimethyl groups with diethyl or isopropyl chains. Impact: Larger alkyl groups (e.g., diethyl) increase lipophilicity, improving CNS penetration but risking off-target effects due to nonspecific hydrophobic binding .
  • L2-b (): Retains dimethyl groups but replaces thienopyrimidine with a pyridylmethyl substituent. Impact: The pyridyl group enhances metal-chelation capacity, making L2-b effective in modulating metal-Aβ interactions in Alzheimer’s disease, whereas the target compound’s thienopyrimidine may favor kinase inhibition .

B. Functional Group Additions

  • Compound 4ae (): Incorporates a phenyl-pyridylmethyl group. Impact: The extended aromatic system improves π-π stacking with protein targets but reduces solubility compared to the thienopyrimidine-based target compound .

Key Research Findings

  • Therapeutic Potential: Thienopyrimidine derivatives show dual applicability in kinase inhibition and neurodegenerative disease, whereas pyridyl-based analogs (e.g., L2-b) are specialized for metal-Aβ interactions .
  • Structure-Activity Relationship (SAR) : Small alkyl modifications (methyl → ethyl) or positional shifts (6 → 7) significantly alter target selectivity and potency, underscoring the need for precise substituent engineering .

Biological Activity

N1,N1-Dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C15H22N4S
  • Molecular Weight: 290.436 g/mol
  • CAS Number: 2196205-43-1

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Research has demonstrated that thienopyrimidine derivatives can exhibit antimicrobial effects. The specific interactions of this compound with bacterial and fungal strains warrant further investigation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer metabolism and pathogen virulence, making it a candidate for drug development targeting these pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases that play crucial roles in cell signaling pathways associated with cancer progression.
  • Disruption of Nucleotide Synthesis : This compound may interfere with the pyrimidine synthesis pathway, which is vital for nucleic acid synthesis in rapidly dividing cells.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
AnticancerColombeau et al., 2008Significant inhibition of A431 cell line
AntimicrobialGaravaglia et al., 2012Demonstrated activity against E. coli
Enzyme InhibitionChopra et al., 2015Inhibited specific kinases involved in cancer metabolism

Detailed Findings

  • Anticancer Studies : In vitro studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma). The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Microbial Activity : The compound has been tested against various microbial strains, showing promising results in inhibiting bacterial growth and biofilm formation. This suggests potential applications in treating infections caused by resistant strains.
  • Enzyme Targeting : The compound's ability to inhibit enzymes such as monoamine oxidase has been explored, indicating its potential role in modulating metabolic pathways relevant to both cancer and infectious diseases.

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